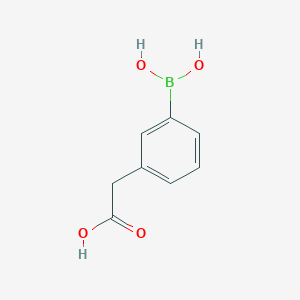
2-(3-Boronophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Boronophenyl)acetic acid, also referred to as BPA, is a derivative of boronic acid . It has the molecular formula C8H9BO4 and a molecular weight of 179.97 g/mol . The IUPAC name for this compound is this compound .
Synthesis Analysis
In scientific research, this compound has demonstrated its utility in numerous applications. It has found value in polymer synthesis, serving as a catalyst in organic reactions, and as a reagent for the production of other boronic acids .Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C8H9BO4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4,12-13H,5H2,(H,10,11) . The Canonical SMILES for this compound is B(C1=CC(=CC=C1)CC(=O)O)(O)O .Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 3 . The topological polar surface area of the compound is 77.8 Ų .Scientific Research Applications
Lewis Acid Catalyst in Organic Chemistry
Tris(pentafluorophenyl)borane, a boron Lewis acid similar to 2-(3-Boronophenyl)acetic acid, is known for its role as an activator in Ziegler-Natta chemistry. It's increasingly used as a catalyst or reagent in organic and organometallic chemistry, including hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. It can induce unusual reactions and stabilize uncommon coordination geometries of carbon (Erker, 2005).
Chromatographic Analysis
A method for determining 2-(o-chlorophenyl)-2-(p-chlorophenyl)-acetic acid in biological fluids, related to this compound, has been developed. This involves ether extraction and derivatization with boron trifluoride-methanol, suggesting the potential for similar analytical applications for this compound (Guilford et al., 1980).
Catalysis in Synthesis
Boronic acid, a key component of this compound, accelerates the synthesis of α-sulfanyl-substituted indole-3-acetic acids. This involves catalyzing the activation of α-hydroxy groups and intramolecular assistance by free carboxylic acids (Das et al., 2017).
Annulation Reactions
Palladium(II)-catalyzed annulation of alkynes with phenylboronic acids, including compounds like (2-boronophenyl)acetate, results in the formation of indenones and naphthols. This showcases the use of boron-containing compounds in complex organic synthesis (Tsukamoto & Kondo, 2007).
Mechanism of Action
Target of Action
The primary targets of 2-(3-Boronophenyl)acetic acid, also referred to as BPA, are believed to be enzymes within the body . This compound is known to engage with proteins, suggesting that such interactions may impact the functionality of enzymes involved in metabolic processes .
Mode of Action
The mode of action of this compound involves its interaction with these enzymes and proteins. It is currently believed to influence their activity . Furthermore, there is evidence to suggest that this compound interacts with cell membranes, potentially influencing the transport of molecules into and out of cells .
Biochemical Pathways
The exact biochemical pathways affected by this compound are still under investigation. Given its interaction with enzymes and proteins, it is likely that it impacts metabolic processes . The downstream effects of these interactions are subject to ongoing research.
Pharmacokinetics
Its interaction with cell membranes suggests it may influence the transport of molecules, potentially affecting its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are still under investigation. Its interaction with enzymes, proteins, and cell membranes suggests it may influence metabolic processes and the transport of molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions may affect its stability and activity.
Safety and Hazards
properties
IUPAC Name |
2-(3-boronophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4,12-13H,5H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOJWKCPHDCNQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CC(=O)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626017 |
Source


|
| Record name | (3-Boronophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914397-60-7 |
Source


|
| Record name | (3-Boronophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Carboxymethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-benzyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1371167.png)
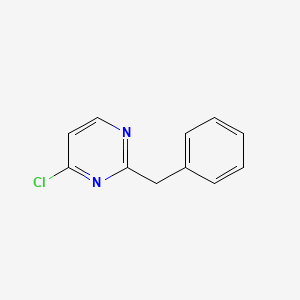

amino}acetic acid](/img/structure/B1371172.png)
![3-[(4-Cyano-2-fluorophenyl)amino]propanamide](/img/structure/B1371173.png)

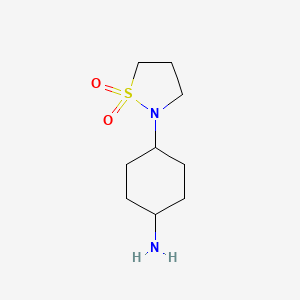



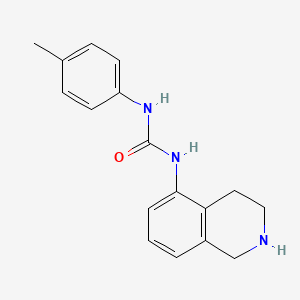
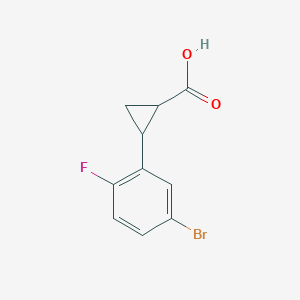
amine hydrochloride](/img/structure/B1371186.png)
![(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1371187.png)